molecular formula C9H14N2O B13212175 4-Methyl-6-(propan-2-yloxy)pyridin-3-amine

4-Methyl-6-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B13212175
M. Wt: 166.22 g/mol
InChI Key: YLADDKLNUUEWEG-UHFFFAOYSA-N
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Description

4-Methyl-6-(propan-2-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(propan-2-yloxy)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(propan-2-yloxy)pyridin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a more saturated compound.

Scientific Research Applications

4-Methyl-6-(propan-2-yloxy)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-6-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

4-Methyl-6-(propan-2-yloxy)pyridin-3-amine can be compared with other similar compounds, such as pyrimidinamine derivatives containing pyridin-2-yloxy moiety These compounds share structural similarities but may differ in their biological activity and applications

List of Similar Compounds

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-methyl-6-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,10H2,1-3H3

InChI Key

YLADDKLNUUEWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)OC(C)C

Origin of Product

United States

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